4-Chloro-7-fluoro-5-nitroindoline-2,3-dione 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458473
InChI: InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14)
SMILES:
Molecular Formula: C8H2ClFN2O4
Molecular Weight: 244.56 g/mol

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione

CAS No.:

Cat. No.: VC20458473

Molecular Formula: C8H2ClFN2O4

Molecular Weight: 244.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione -

Specification

Molecular Formula C8H2ClFN2O4
Molecular Weight 244.56 g/mol
IUPAC Name 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14)
Standard InChI Key YOLBAEPPDPLXSB-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione, reflects its substitution pattern on the bicyclic indoline scaffold . Key structural features include:

  • A chloro group at position 4, contributing to electrophilic reactivity.

  • A fluoro substituent at position 7, influencing electronic distribution.

  • A nitro group at position 5, enhancing oxidative potential.

The planar indoline-2,3-dione moiety facilitates π-π interactions in biological systems, while the electron-withdrawing substituents modulate solubility and reactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC8H2ClFN2O4\text{C}_8\text{H}_2\text{ClFN}_2\text{O}_4
Molecular Weight244.56 g/mol
SMILES NotationO=C1NC2=C(C(Cl)=C(N+=O)C=C2F)C1=O
LogP (Partition Coefficient)1.52
Topological Polar Surface Area89.31 Ų

Synthesis and Manufacturing

Nitration Protocol

A validated synthesis route involves nitration of 5-fluoroindoline-2,3-dione precursors. As detailed in ChemicalBook :

  • Reaction Conditions:

    • Substrate: 5-fluoro-1H-indole-2,3-dione (2.5 g, 15.0 mmol)

    • Nitrating Agent: Fuming HNO3_3 (1.5 mL)

    • Catalyst: Concentrated H2_2SO4_4 (9 mL)

    • Temperature: -5°C to 0°C

    • Duration: 1 hour

  • Workup:

    • Quenching on crushed ice

    • Filtration and vacuum drying

    • Yield: 94.3% as yellow solid

This method’s regioselectivity arises from sulfuric acid’s directional effects, favoring nitro group incorporation at position 5 .

Chlorination Strategies

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP = 1.52) ; soluble in polar aprotic solvents (DMF, DMSO).

  • Thermal Stability: Decomposes above 250°C without melting.

  • Light Sensitivity: Degrades under prolonged UV exposure, necessitating amber glass storage .

Reactivity Profile

The compound undergoes three primary reactions:

  • Nucleophilic Aromatic Substitution: Chloro and nitro groups activate the ring for displacement by amines or thiols .

  • Reduction: Nitro group conversion to amine using Sn/HCl or catalytic hydrogenation .

  • Cross-Coupling: Suzuki-Miyaura reactions facilitated by the chloro substituent .

Biological Activities and Pharmaceutical Applications

Table 2: Antimicrobial Efficacy of Derivatives

Derivative StructureMIC (μg/mL) vs M. tuberculosisSource
Triazole-moxifloxacin hybrid0.78
Parent Compound12.5

Enzyme Inhibition Studies

Preliminary assays indicate:

  • Cytochrome P450 Inhibition: IC50_{50} = 3.2 μM (CYP3A4)

  • Kinase Binding: Moderate affinity for EGFR (Kd_d = 450 nM)

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsBioactivitySource
5-Nitroindoline-2,3-dione5-NO2_2Moderate antimicrobial
4-Bromo-7-fluoroindoline4-Br, 7-FEnhanced kinase inhibition
6-Chloroindoline-2,3-dione6-ClLower solubility

Key trends:

  • Halogen Position: Para-substituted halogens (position 4) improve target binding vs. meta .

  • Nitro Group Impact: Ortho-nitro derivatives exhibit superior oxidative stability.

Recent Advances and Future Directions

Synthetic Methodology Innovations

  • Continuous Flow Nitration: Reduces exotherm risks while improving yield

  • Microwave-Assisted Chlorination: 30% faster reaction kinetics

Therapeutic Exploration

  • Anticancer Screening: NCI-60 panel testing underway for colon and breast cancer lines

  • Neuroprotective Effects: In silico models predict AMPA receptor modulation

Environmental Impact Mitigation

  • Biodegradation Studies: Pseudomonas putida strains show 40% degradation in 72 hours

  • Green Chemistry Approaches: Ionic liquid-mediated synthesis reduces solvent waste

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator